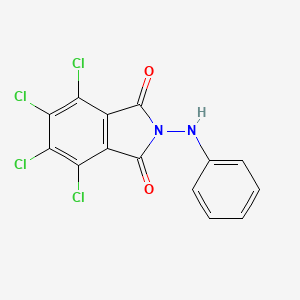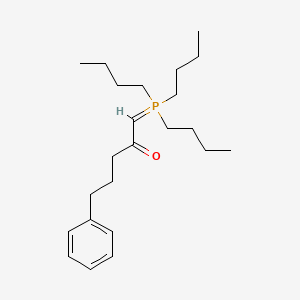
3-Chloro-2,4-difluoro-1,5-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,4-difluoro-1,5-dinitrobenzene is an aromatic compound with the molecular formula C6H2ClF2N2O4. It is characterized by the presence of chloro, difluoro, and dinitro substituents on a benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4-difluoro-1,5-dinitrobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of 2,4-difluorochlorobenzene using a mixture of nitric and sulfuric acids . This process introduces nitro groups at the 1 and 5 positions of the benzene ring. The reaction conditions often require controlled temperatures and careful handling due to the exothermic nature of nitration reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature control and efficient mixing to ensure uniform distribution of reagents. The use of continuous flow reactors can enhance the safety and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-2,4-difluoro-1,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chloro or nitro groups.
Reduction: Amino derivatives where nitro groups are converted to amino groups.
Oxidation: Oxidized products depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-2,4-difluoro-1,5-dinitrobenzene has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,4-difluoro-1,5-dinitrobenzene involves its interaction with nucleophiles and electrophiles due to the presence of electron-withdrawing groups. The nitro groups activate the benzene ring towards nucleophilic attack, facilitating substitution reactions . The compound can also form reactive intermediates that participate in various chemical transformations.
Comparación Con Compuestos Similares
2,4-Dinitrochlorobenzene: Similar in structure but lacks the fluorine substituents.
1,5-Difluoro-2,4-dinitrobenzene: Similar but without the chloro substituent.
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid: Contains a hydroxyl group instead of nitro groups.
Uniqueness: 3-Chloro-2,4-difluoro-1,5-dinitrobenzene is unique due to the combination of chloro, difluoro, and dinitro substituents, which impart distinct reactivity and chemical properties. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
55346-90-2 |
|---|---|
Fórmula molecular |
C6HClF2N2O4 |
Peso molecular |
238.53 g/mol |
Nombre IUPAC |
3-chloro-2,4-difluoro-1,5-dinitrobenzene |
InChI |
InChI=1S/C6HClF2N2O4/c7-4-5(8)2(10(12)13)1-3(6(4)9)11(14)15/h1H |
Clave InChI |
TXDITWPPYUZJCM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1[N+](=O)[O-])F)Cl)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)
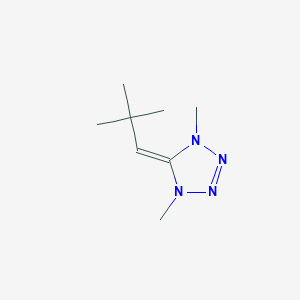


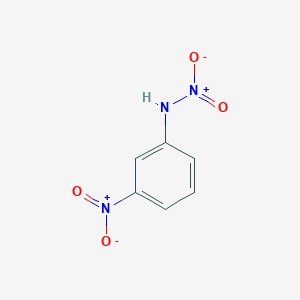
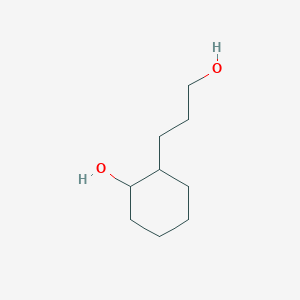
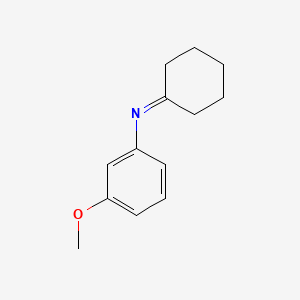
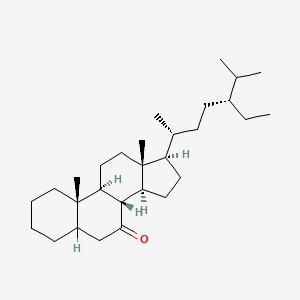
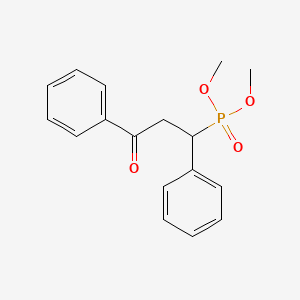

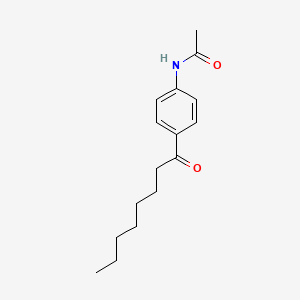
![Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate](/img/structure/B14633055.png)
